molecular formula C17H18N2O6S B2918570 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 941972-37-8

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2918570
CAS No.: 941972-37-8
M. Wt: 378.4
InChI Key: UBTQIEVBOQWCBI-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps. One common route starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then reacted with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: 2-(4-(ethylsulfonyl)phenyl)-N-(4-amino-2-methoxyphenyl)acetamide.

    Reduction of Sulfonyl Group: 2-(4-(ethylthiol)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide.

    Substitution of Methoxy Group: 2-(4-(ethylsulfonyl)phenyl)-N-(4-hydroxy-2-nitrophenyl)acetamide.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-(4-hydroxy-2-nitrophenyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-aminophenyl)acetamide

Uniqueness

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both an ethylsulfonyl group and a methoxy-nitrophenyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethylsulfonyl group enhances its solubility and stability, while the methoxy-nitrophenyl moiety contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(25-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQIEVBOQWCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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